molecular formula C21H16N2O B337736 3-benzhydryl-4(3H)-quinazolinone

3-benzhydryl-4(3H)-quinazolinone

Cat. No.: B337736
M. Wt: 312.4 g/mol
InChI Key: GXBBPLZHABACEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzhydryl-4(3H)-quinazolinone is a synthetic organic compound based on the privileged 4(3H)-quinazolinone scaffold, a structure of high interest in medicinal chemistry and drug discovery . This scaffold is ubiquitous in various biologically active natural products and synthetic compounds, exhibiting a broad spectrum of documented pharmacological activities . The benzhydryl (diphenylmethyl) substitution at the N-3 position is a significant structural feature that can influence the compound's lipophilicity, steric bulk, and interaction with biological targets, making it a valuable building block for developing novel bioactive molecules. The 4(3H)-quinazolinone core is recognized for its diverse research applications, primarily in the development of therapeutic agents. Key research areas for derivatives of this scaffold include: Anticancer Research: Quinazolinone derivatives have demonstrated potential as anticancer agents by targeting critical cellular pathways. Mechanisms include inhibition of protein kinases , induction of apoptosis, and disruption of tubulin polymerization . Antimicrobial Research: This scaffold shows promise in combating antibiotic-resistant bacteria. Some derivatives act as novel inhibitors of penicillin-binding proteins (PBPs), exhibiting potent activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) . Anti-inflammatory and CNS Activity: Quinazolinones are also investigated for their anti-inflammatory effects and central nervous system (CNS) activities, including anticonvulsant and sedative properties . The synthetic versatility of the 4(3H)-quinazolinone core allows for extensive structural modification, enabling researchers to explore structure-activity relationships (SAR) and optimize properties for specific applications . This compound serves as a key intermediate for further chemical exploration in these fields. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

3-benzhydrylquinazolin-4-one

InChI

InChI=1S/C21H16N2O/c24-21-18-13-7-8-14-19(18)22-15-23(21)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,20H

InChI Key

GXBBPLZHABACEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Mechanistic Formation of the 3-Benzhydryl-4(3H)-Quinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The strategic substitution at the N-3 position with a bulky, lipophilic benzhydryl (diphenylmethyl) group often enhances biological efficacy, making the 3-benzhydryl-4(3H)-quinazolinone framework a key target in modern drug discovery. This guide provides an in-depth exploration of the prevalent synthetic methodologies and underlying reaction mechanisms for the construction of this valuable scaffold, grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Pathway I: Two-Step Synthesis via Benzoxazinone Intermediate

This classic and highly reliable approach involves the initial construction of a reactive benzoxazinone intermediate from anthranilic acid, which is subsequently reacted with benzhydrylamine to yield the target quinazolinone. This method offers excellent control over the introduction of substituents on the quinazolinone core.[2][4][5]

Mechanism of Formation

Step 1: Acylation and Cyclization to form 2-Substituted-3,1-benzoxazin-4-one

The synthesis commences with the acylation of anthranilic acid. Using an acylating agent like acetic anhydride not only introduces the future C-2 methyl group but also serves as a dehydrating agent to facilitate the subsequent cyclization. The amino group of anthranilic acid performs a nucleophilic attack on one of the carbonyl carbons of acetic anhydride, forming an N-acylanthranilic acid intermediate. The reaction is then heated, promoting an intramolecular nucleophilic attack by the carboxylic acid's hydroxyl group onto the amide carbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, six-membered 2-methyl-4H-3,1-benzoxazin-4-one ring.[2][5][6]

Step 2: Aminolysis and Recyclization

The benzoxazinone intermediate is a reactive acylating agent. The introduction of benzhydrylamine initiates a nucleophilic attack by the primary amine onto the ester carbonyl carbon (C-4) of the benzoxazinone ring. This results in the opening of the heterocyclic ring to form an N-acyl-N'-benzhydrylanthranilamide intermediate. This intermediate is typically not isolated. Under the reaction conditions (often refluxing in a suitable solvent), a second intramolecular cyclization occurs. The secondary amide nitrogen, now bearing the benzhydryl group, acts as a nucleophile, attacking the other amide carbonyl carbon (C-2). This final ring-closure step eliminates a molecule of water, furnishing the thermodynamically stable, aromatic 3-benzhydryl-2-methyl-4(3H)-quinazolinone scaffold.[6][7]

Visualizing the Pathway: Benzoxazinone Route

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation A Anthranilic Acid C N-Acetylanthranilic Acid (Intermediate) A->C Acylation B Acetic Anhydride B->C D 2-Methyl-4H-3,1-benzoxazin-4-one C->D Intramolecular Cyclization (-H2O) F Ring-Opened Intermediate D->F Nucleophilic Attack (Ring Opening) E Benzhydrylamine E->F G 3-Benzhydryl-2-methyl- 4(3H)-quinazolinone F->G Recyclization (-H2O)

Caption: Reaction workflow for the two-step synthesis via a benzoxazinone intermediate.

Experimental Protocol: Synthesis of 2-Methyl-3-benzhydryl-4(3H)-quinazolinone
  • Preparation of 2-Methyl-4H-3,1-benzoxazin-4-one:

    • In a round-bottom flask, suspend anthranilic acid (1.0 eq) in acetic anhydride (3.0 eq).

    • Heat the mixture under reflux with stirring for 2 hours.

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath.

    • The precipitated solid is collected by vacuum filtration, washed with cold petroleum ether, and dried to yield the benzoxazinone intermediate.[2][4]

  • Preparation of the Final Compound:

    • To a solution of the 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in glacial acetic acid or another suitable solvent like DMF[4], add benzhydrylamine (1.1 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into crushed ice with stirring.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the purified 3-benzhydryl-2-methyl-4(3H)-quinazolinone.

Data Summary: Benzoxazinone Route
Reactant 1Reactant 2Reactant 3SolventConditionsTypical Yield
Anthranilic AcidAcetic AnhydrideBenzhydrylamineAcetic Acid / DMFReflux75-90%
Substituted Anthranilic AcidOther Acyl ChlorideSubstituted BenzhydrylamineEthanolRefluxVaries

Strategic Pathway II: One-Pot Multicomponent Synthesis

Driven by the principles of green chemistry, one-pot multicomponent reactions (MCRs) provide an efficient and atom-economical alternative.[1][8] This strategy involves combining anthranilic acid, benzhydrylamine, and a one-carbon (C1) source in a single reaction vessel to construct the quinazolinone scaffold directly.

Mechanism of Formation

This reaction pathway is initiated by the formation of a reactive intermediate from the C1 source and the amine. When using trimethyl orthoformate, it reacts with benzhydrylamine to form an N-benzhydrylformimidate intermediate after the elimination of methanol.

The amino group of anthranilic acid then performs a nucleophilic attack on the electrophilic carbon of this formimidate intermediate. This addition step is followed by the elimination of another molecule of methanol, leading to the formation of an N-(2-carboxyphenyl)-N'-benzhydrylformamidine.

The final, and rate-determining, step is an intramolecular cyclodehydration. The amidine nitrogen attacks the carboxylic acid carbonyl group, leading to a tetrahedral intermediate which then collapses, eliminating a molecule of water to form the aromatic this compound ring. This process is often catalyzed by a Lewis or Brønsted acid or can be promoted thermally, sometimes under microwave irradiation to reduce reaction times.[1][8][9]

Visualizing the Pathway: One-Pot MCR

G cluster_0 One-Pot Reaction A Anthranilic Acid E N-(2-carboxyphenyl)-N'- benzhydrylformamidine A->E B Benzhydrylamine D N-Benzhydrylformimidate (Intermediate) B->D C Trimethyl Orthoformate (C1 Source) C->D Formation of Imidate (-MeOH) D->E Nucleophilic Attack (-MeOH) F This compound E->F Intramolecular Cyclodehydration (-H2O)

Caption: Mechanistic flow of the one-pot multicomponent synthesis of the scaffold.

Experimental Protocol: One-Pot Synthesis
  • In a microwave-safe vial or a round-bottom flask, combine anthranilic acid (1.0 eq), benzhydrylamine (1.1 eq), and trimethyl orthoformate (1.2 eq).[1]

  • Add a solvent such as ethanol or conduct the reaction under solvent-free conditions. A catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction.[10]

  • If using microwave irradiation, heat the mixture to 120-150°C for 15-30 minutes.[1][8] If using conventional heating, reflux the mixture for 8-12 hours.

  • Upon completion, cool the reaction mixture and pour it over crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Data Summary: One-Pot MCR Route
Reactant 1Reactant 2C1 SourceCatalystConditionsTypical Yield
Anthranilic AcidBenzhydrylamineTrimethyl OrthoformateNone / p-TsOHMicrowave, 120°C80-95%
Anthranilic AcidBenzhydrylamineFormamideNoneThermal, >150°C60-85%

Strategic Pathway III: N-Alkylation of 4(3H)-Quinazolinone

This pathway is a straightforward approach when the parent 4(3H)-quinazolinone scaffold is readily available. It involves the direct attachment of the benzhydryl group to the N-3 position via a nucleophilic substitution reaction.

Mechanism of Formation

The reaction proceeds via a classic SN2 mechanism. The N-3 proton of the 4(3H)-quinazolinone is weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl group. A suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is used to deprotonate the N-3 position, generating a nucleophilic quinazolinone anion.

This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzhydryl halide (e.g., benzhydryl bromide). The halide acts as a leaving group, and the C-N bond is formed, yielding the final this compound product. The choice of an aprotic polar solvent like DMF or acetonitrile is crucial as it effectively solvates the cation of the base without interfering with the nucleophile.

Visualizing the Pathway: N-Alkylation

G cluster_0 N-Alkylation Process A 4(3H)-Quinazolinone C Quinazolinone Anion (Nucleophile) A->C Deprotonation B Base (e.g., NaH) B->C E This compound C->E SN2 Attack D Benzhydryl Bromide (Electrophile) D->E - Br⁻

Caption: The N-alkylation mechanism for forming the 3-benzhydryl substituted scaffold.

Experimental Protocol: N-Alkylation
  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 4(3H)-quinazolinone (1.0 eq) in anhydrous DMF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add a solution of benzhydryl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully by the slow addition of ice-cold water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure product.

Data Summary: N-Alkylation Route
SubstrateAlkylating AgentBaseSolventConditionsTypical Yield
4(3H)-QuinazolinoneBenzhydryl BromideNaHAnhydrous DMF0°C to RT70-85%
2-Methyl-4(3H)-quinazolinoneBenzhydryl ChlorideK2CO3Anhydrous AcetonitrileReflux65-80%

References

  • Kraljević, S., Sedić, M., & Kralj, M. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. [Link]

  • Jafari, E., Khodarahmi, G., & Sakhteman, A. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central (PMC). [Link]

  • Unknown Author. (n.d.). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Semantic Scholar. [Link]

  • Al-dujaili, L., & Al-karawi, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]

  • Unknown Author. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

  • Unknown Author. (n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. [Link]

  • Mishra, A. D. (n.d.). A New Route for the Synthesis of Quinazolinones. ResearchGate. [Link]

  • Gao, S., Xie, X., & Tang, Y. (2022). Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis. PubMed Central (PMC). [Link]

  • Jafari, E., Khodarahmi, G., & Sakhteman, A. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. SciSpace. [Link]

  • Saha, S., & Paul, N. D. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Beilstein Journal of Organic Chemistry. [Link]

  • Unknown Author. (n.d.). Synthesis of 3-substituted-4(3H)-quinazolinones 22. ResearchGate. [Link]

  • Gavin, J. T., Annor-Gyamfi, J., & Bunce, R. (n.d.). Mechanism for quinazolin-4(3H)-one formation. ResearchGate. [Link]

  • He, L., Li, H., Chen, J., & Wu, X. (2014). Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing. [Link]

  • Al-Suwaidan, I. A., & El-Gamal, K. M. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Jafari, E., Khodarahmi, G., & Sakhteman, A. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences. [Link]

  • Bakavoli, M., & Nikpour, M. (2009). Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. PubMed Central (PMC). [Link]

  • Kumar, A., & Kumar, S. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

  • Unknown Author. (n.d.). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities | Request PDF. ResearchGate. [Link]

Sources

Methodological & Application

Microwave-Assisted Synthesis of 3-Benzhydryl-4(3H)-Quinazolinone: A Green and Rapid Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

This application note provides a comprehensive guide for the synthesis of 3-benzhydryl-4(3H)-quinazolinone, a member of a class of heterocyclic compounds with significant therapeutic potential. Quinazolinones are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The protocol detailed herein leverages Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction rates, increases yields, and reduces energy consumption compared to conventional heating methods.[3][4][5][6]

The described method offers a streamlined, efficient, and environmentally conscious approach for researchers in drug discovery and process development, enabling rapid access to this valuable molecular framework.

Principle and Mechanistic Insight

The synthesis of the 4(3H)-quinazolinone core is a cornerstone reaction in heterocyclic chemistry. Traditional methods often require prolonged heating under harsh conditions.[1][7] Microwave irradiation provides a powerful alternative by delivering energy directly to the polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[4][5][8] This selective heating minimizes the formation of byproducts and significantly shortens reaction times from hours to mere minutes.[8][9]

The presented protocol utilizes a one-pot, three-component reaction involving anthranilic acid, benzhydrylamine, and triethyl orthoformate. The proposed mechanism proceeds through the following key steps:

  • Initial Condensation: Anthranilic acid and triethyl orthoformate react to form a benzoxazinone intermediate.

  • Nucleophilic Attack: The primary amine of benzhydrylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoxazinone ring, leading to its opening.

  • Intramolecular Cyclization: The resulting intermediate undergoes intramolecular cyclization via the elimination of ethanol and water molecules.

  • Final Product Formation: This cyclization and dehydration cascade yields the stable this compound ring system.

Microwave energy is particularly effective in promoting these condensation and dehydration steps, which involve polar transition states.

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol

This protocol is designed for a dedicated monomode microwave reactor, which allows for precise control over temperature and pressure, ensuring reproducibility.[10]

2.1. Materials and Equipment

  • Reagents:

    • Anthranilic acid (≥99%)

    • Benzhydrylamine (≥98%)

    • Triethyl orthoformate (≥98%)

    • Ethanol (ACS grade)

    • Glacial Acetic Acid (catalytic amount)

    • Deionized Water

  • Equipment:

    • Monomode Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vessel with a magnetic stir bar

    • Analytical balance (± 0.1 mg)

    • Fume hood

    • Standard laboratory glassware (beakers, flasks)

    • Büchner funnel and filter paper

    • Rotary evaporator

    • Melting point apparatus

    • NMR, IR, and Mass Spectrometry instruments for characterization

2.2. Step-by-Step Synthesis Procedure

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vessel.

  • Addition of Reagents: In the fume hood, add the following reagents to the vessel in order:

    • Anthranilic acid (1.0 mmol, 137.1 mg)

    • Benzhydrylamine (1.0 mmol, 183.2 mg)

    • Triethyl orthoformate (1.5 mmol, 222.3 mg)

    • Glacial Acetic Acid (2-3 drops, catalytic)

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel into the cavity of the microwave synthesizer and irradiate using the parameters outlined in Table 1.

  • Cooling and Work-up: Once the reaction is complete, allow the vessel to cool to room temperature (or use the instrument's automated cooling function). A precipitate should form.

  • Product Isolation:

    • Add 5 mL of cold ethanol to the reaction mixture to facilitate precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol (2 x 3 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain a crystalline solid.

  • Characterization: Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[9]

Caption: Step-by-step experimental workflow diagram.

Results and Data

The microwave-assisted protocol provides a significant improvement over conventional heating methods, which typically require several hours of reflux.

Table 1: Reaction Parameters and Typical Results

ParameterMicrowave-Assisted MethodConventional Heating (Reference)
Reaction Temperature 140 °C140 °C (Reflux)
Reaction Time 15 minutes6-8 hours
Microwave Power 100-200 W (Dynamic)N/A
Solvent Solvent-free (or minimal ethanol)Toluene or DMF
Catalyst Acetic AcidAcetic Acid
Typical Yield > 90%60-75%
Work-up Simple filtrationSolvent evaporation, purification
Environmental Impact Low energy, minimal solvent waste[3][5]High energy, significant solvent waste

3.1. Discussion of Experimental Choices

  • Why a Microwave-Assisted Protocol? The primary motivation is efficiency. The reaction rate is accelerated by orders of magnitude, aligning with the principles of green chemistry by reducing energy consumption and reaction time.[4][6][11] The high yields and clean product formation often simplify purification, sometimes eliminating the need for column chromatography.[8]

  • Choice of Reagents: This three-component approach is highly convergent, building complexity in a single step. Anthranilic acid provides the core benzene ring and one nitrogen, while triethyl orthoformate serves as a one-carbon electrophile for ring closure. Benzhydrylamine is incorporated to install the bulky N-substituent, which is often crucial for modulating the biological activity of quinazolinone derivatives.

  • Solvent-Free Conditions: This protocol is optimized for solvent-free conditions, which is a key advantage of microwave chemistry.[12][13] Eliminating bulk solvents reduces cost, minimizes environmental waste, and simplifies the work-up process.[3] If solubility is an issue, a minimal amount of a high-boiling polar solvent like DMF or a green solvent like pinane can be used.[14]

  • Catalyst: A catalytic amount of glacial acetic acid protonates the orthoformate, increasing its electrophilicity and facilitating the initial condensation with anthranilic acid, thereby catalyzing the overall reaction sequence.

Safety Precautions

  • Chemical Handling: All reagents should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Microwave Reactor Operation: Only use vessels specifically designed for microwave chemistry. Never exceed the recommended volume for the vessel. Ensure the vessel is properly sealed to contain pressure buildup. Modern microwave reactors have built-in pressure and temperature sensors to prevent accidents.

  • Pressure Hazard: Reactions involving the evolution of gaseous byproducts can generate high pressure. Monitor the pressure throughout the reaction.

Conclusion

This application note details a robust, rapid, and high-yielding protocol for the synthesis of this compound using microwave irradiation. The method stands as a superior alternative to conventional synthesis, offering dramatic reductions in reaction time and environmental impact while providing excellent product yields. This approach is highly adaptable for the synthesis of a diverse library of N-substituted quinazolinones, making it an invaluable tool for researchers in medicinal chemistry and drug development.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (2020). Available at: [Link]

  • Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. (2009). Green Chemistry. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (N.D.). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025). Available at: [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC. (2023). Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (N.D.). Available at: [Link]

  • MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES - TSI Journals. (N.D.). Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Available at: [Link]

  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Available at: [Link]

  • Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate - ijarsct. (2024). Available at: [Link]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC. (N.D.). Available at: [Link]

  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives - Scholars Research Library. (N.D.). Available at: [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Publishing. (2023). Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (2020). Available at: [Link]

  • Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. (N.D.). Revista de la Sociedad Química de México. Available at: [Link]

  • Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 - SciSpace. (N.D.). Available at: [Link]

  • Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. (2019). Acta Pharmaceutica. Available at: [Link]

  • Microwave-assisted synthesis of 4(3H)-quinazolinone using o-aminobenzamides. (N.D.). ResearchGate. Available at: [Link]

  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC. (N.D.). Available at: [Link]

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC. (N.D.). Available at: [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (2024). Available at: [Link]

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study - MDPI. (2024). Available at: [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. (N.D.). Available at: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press. (2024). Available at: [Link]

Sources

Step-by-step synthesis of 3-benzhydryl-4(3H)-quinazolinone from benzhydrylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of 3-Benzhydryl-4(3H)-quinazolinone

Executive Summary

This guide details the robust, regioselective synthesis of This compound starting from benzhydrylamine (diphenylmethanamine). While direct alkylation of quinazolinone often yields mixtures of N3- and O-alkylated products, this protocol utilizes a ring-closure strategy starting from isatoic anhydride. This ensures exclusive N3-functionalization.

Two protocols are provided:

  • Method A (Stepwise): High-purity route via isolation of the 2-amino-N-benzhydrylbenzamide intermediate. Recommended for GMP-like documentation and rigorous characterization.

  • Method B (One-Pot Microwave): High-throughput, solvent-free route for rapid library generation.

Retrosynthetic Logic & Strategy

The core challenge in synthesizing N3-substituted quinazolinones is controlling regioselectivity.

  • Direct Alkylation Route (Avoided): Treating 4(3H)-quinazolinone with benzhydryl bromide typically results in a mixture of N3-benzhydryl (thermodynamic) and O-benzhydryl (kinetic) products due to amide-iminol tautomerism.

  • Selected Route (De Novo Cyclization): By reacting isatoic anhydride with benzhydrylamine , we lock the benzhydryl group onto the amide nitrogen before the heterocyclic ring is closed. The final carbon is introduced using triethyl orthoformate (TEOF) .

Reaction Scheme

The synthesis proceeds via nucleophilic attack of the amine on the anhydride carbonyl, decarboxylation, and subsequent cyclocondensation.

ReactionScheme Isatoic Isatoic Anhydride Inter Intermediate: 2-amino-N-benzhydrylbenzamide Isatoic->Inter Nucleophilic Attack (Reflux/EtOH) Amine Benzhydrylamine Amine->Inter Product Product: This compound Inter->Product Cyclization (+TEOF, cat. H+) CO2 CO2 (Gas) Inter->CO2 -CO2 TEOF Triethyl Orthoformate (TEOF) TEOF->Product

Figure 1: Mechanistic pathway ensuring N3 regioselectivity via isatoic anhydride ring opening.

Materials & Safety

ReagentCAS No.[1]Eq.[2][3][4][5]RoleSafety Note
Isatoic Anhydride 118-48-91.0Core ScaffoldIrritant. Pressure buildup (CO2) during reaction.
Benzhydrylamine 91-00-91.1N3 SourceCorrosive . Causes severe skin burns. Handle in fume hood.
Triethyl Orthoformate 122-51-03.0C2 SourceFlammable. Moisture sensitive.
Sulfamic Acid 5329-14-60.1CatalystIrritant. (p-TsOH can also be used).
Ethanol (Abs.) 64-17-5SolventReaction MediumFlammable.

Protocol A: Stepwise Synthesis (High Purity)

Recommended for scale-up (>5g) and when isolation of the intermediate is required for analytical tracking.

Step 1: Synthesis of 2-amino-N-benzhydrylbenzamide
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Isatoic Anhydride (1.63 g, 10 mmol) and anhydrous Ethanol (20 mL).

  • Addition: Add Benzhydrylamine (2.01 g, 11 mmol) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (80°C).

    • Observation: Evolution of CO2 gas will be observed (bubbling). The solid anhydride will dissolve as it reacts.

  • Duration: Reflux for 3–4 hours. Monitor by TLC (30% EtOAc/Hexane). The starting anhydride spot (Rf ~0.8) should disappear, and a lower fluorescent amine spot should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Pour the residue into ice-cold water (100 mL) with vigorous stirring.

    • Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield checkpoint: Expect 85–90% yield of the amide intermediate.

Step 2: Cyclization to this compound
  • Setup: Place the dried intermediate (from Step 1) into a clean RBF.

  • Reagents: Add Triethyl Orthoformate (TEOF) (5 mL per gram of intermediate) and a catalytic amount of Sulfamic Acid (or p-TsOH, 5 mol%).

  • Reaction: Reflux the neat mixture (or use Dioxane as co-solvent if solubility is poor) at 100–120°C for 4–6 hours.

  • Monitoring: Monitor by TLC. The amide spot will convert to a higher Rf spot (the quinazolinone).

  • Purification:

    • Cool to room temperature. A solid may precipitate.[2]

    • Add Ethanol (10 mL) and chill to 0°C to maximize precipitation.

    • Filter the solid.[1]

    • Recrystallization: Recrystallize from hot Ethanol or EtOAc/Hexane to obtain analytical grade crystals.

Protocol B: One-Pot Microwave Synthesis (High Throughput)

Recommended for library generation or small scale (<500 mg).

  • Vessel: In a 10 mL microwave process vial, combine:

    • Isatoic Anhydride (1.0 eq)

    • Benzhydrylamine (1.1 eq)

    • Triethyl Orthoformate (3.0 eq)[6]

    • Ammonium Acetate (0.5 eq) or p-TsOH (catalytic).

  • Conditions: Seal the vial. Irradiate at 130°C for 15–20 minutes (Power: Dynamic, Max 200W).

  • Workup:

    • Cool the vial.

    • Add cold ethanol (2 mL) and sonicate.

    • Filter the resulting solid. Wash with cold ether.

  • Advantage: This method typically suppresses side reactions due to the rapid heating profile.

Process Control & Validation

Workflow Diagram

Workflow Start Start: Raw Materials Step1 Reaction: Isatoic + Amine (Reflux, 3h) Start->Step1 Check1 TLC Check: Disappearance of Anhydride? Step1->Check1 Check1->Step1 No (Continue Reflux) Step2 Cyclization: Add TEOF (Reflux, 4h) Check1->Step2 Yes Workup Precipitation & Filtration Step2->Workup QC QC: 1H NMR / MP Workup->QC

Figure 2: Operational workflow for the synthesis and validation steps.

Analytical Specifications

Use the following data to validate the identity of This compound :

ParameterExpected Value/RangeDiagnostic Note
Appearance White to off-white crystalline solidYellowing indicates oxidation or impurities.
Melting Point 160–165°C (Derivative dependent)Sharp range (<2°C) indicates purity.
1H NMR (H-2) δ 8.0 – 8.4 ppm (Singlet, 1H) This is the diagnostic peak for the quinazolinone ring closure (N=CH-N).
1H NMR (Benzhydryl) δ ~7.0 – 7.5 ppm (Multiplet) Look for the methine proton (

-Ph2) around 6.5–7.5 ppm, often obscured by aromatics but integrates to 1H.
IR (C=O) 1670 – 1685 cm⁻¹ Strong amide carbonyl stretch.

Critical QC Check: In the 1H NMR, the absence of the broad N-H singlets (present in the intermediate amide around 6.0 and 10.0 ppm) confirms successful cyclization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete decarboxylationEnsure vigorous reflux. CO2 evolution must cease before proceeding.
Sticky/Oily Product Residual TEOF or solventTriturate the oil with cold diethyl ether or hexane to induce crystallization.
Starting Material Remains Steric hindrance of BenzhydrylIncrease reaction time or switch to Protocol B (Microwave) to overcome the energy barrier.
Mixture of Spots on TLC Hydrolysis of TEOFEnsure glassware is dry. TEOF is moisture sensitive. Use a drying tube.[1]

References

  • Review of Quinazolinone Synthesis

    • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.
    • Source:

  • Isatoic Anhydride Protocols (General)

    • Davoodnia, A., et al. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 5, 30819-30825.[3]

    • Source:

  • Microwave Assisted Synthesis

    • Hazarkhani, H., & Karimi-Jaberi, Z. (2011). One-Pot Synthesis of 4(3H)-Quinazolinones Using Boric Acid as a Catalyst under Solvent-Free Conditions. Journal of Chemistry, 8(4).
    • Source:

  • Spectral Data Correlation

    • BenchChem. (2025).[1] Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide.

    • Source:

Sources

Application Note: Strategic Utilization of 3-Benzhydryl-4(3H)-quinazolinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Status

The 4(3H)-quinazolinone nucleus is recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2] While the core structure provides the necessary hydrogen-bonding capability (via N-3 and C=O at position 4), the introduction of a benzhydryl (diphenylmethyl) group at the 3-position represents a strategic modification for targeting lipophilic pockets and modulating pharmacokinetic properties.

Why 3-Benzhydryl?

The benzhydryl moiety introduces two phenyl rings attached to a central carbon. This modification serves three critical functions in rational drug design:

  • Hydrophobic Collapse: It facilitates strong

    
     stacking interactions within large hydrophobic binding pockets (e.g., EGFR kinase domains or the benzodiazepine binding site of GABA_A receptors).
    
  • Steric Bulk: It imposes conformational restrictions, potentially locking the molecule into a bioactive conformation.

  • BBB Penetration: The significant increase in LogP (lipophilicity) enhances passive diffusion across the Blood-Brain Barrier, making this scaffold highly relevant for CNS-active agents (anticonvulsants, sedatives).

Rational Design & SAR Logic

Effective utilization of this scaffold requires understanding the Structure-Activity Relationship (SAR) dynamics.

Pharmacophore Mapping

The 3-benzhydryl-4(3H)-quinazolinone acts as a template where:

  • Position 2 (

    
    ):  Controls electronic environment and immediate steric fit. Small alkyl groups (Me, Et) often favor CNS activity, while styryl or aryl groups favor anticancer/antimicrobial activity.
    
  • Position 3 (Benzhydryl): The "Wing" region. Provides bulk tolerance.

  • Positions 6,7,8 (Benzenoid ring): Electronic tuning. Halogens (Cl, Br, I) here often increase potency by enhancing metabolic stability and halogen bonding.

SAR_Map Core Quinazolinone Core (H-Bond Acceptor) Pos2 Position 2 (R2) Electronic/Steric Gate Core->Pos2 Modulates Reactivity Pos3 Position 3 (Benzhydryl) Hydrophobic/BBB Entry Core->Pos3 Anchors Lipophilicity Pos678 Positions 6,7,8 Metabolic Stability (Halogens) Core->Pos678 Fine-tunes Potency CNS Targets CNS Targets Pos3->CNS Targets High LogP Kinase Pockets Kinase Pockets Pos3->Kinase Pockets Steric Bulk

Figure 1: Pharmacophore dissection of the this compound scaffold highlighting functional zones.

Synthetic Protocol: The Benzoxazinone Route[3][4]

While direct condensation of anthranilic acid and amines is possible, it often suffers from low yields and difficult purification. The Benzoxazinone Intermediate Route is the industry standard for high-purity synthesis.

Materials Required[1][3][4][5][6][7][8][9][10][11][12]
  • Reagents: Anthranilic acid (substituted or unsubstituted), Acetic anhydride (or specific acid chloride), Benzhydrylamine, Pyridine/Ethanol.

  • Equipment: Reflux condenser, Magnetic stirrer, TLC silica plates (GF254), Melting point apparatus.

Step-by-Step Methodology
Phase A: Synthesis of the Benzoxazinone Intermediate[3]
  • Charge: In a round-bottom flask, dissolve 0.01 mol of Anthranilic acid in 10 mL of Acetic anhydride.

  • Reflux: Heat the mixture under reflux for 1–2 hours.

    • Checkpoint: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3). Disappearance of anthranilic acid indicates completion.

  • Isolation: Cool the mixture to room temperature. Excess acetic anhydride is removed by vacuum distillation or by quenching with ice-cold water to precipitate the solid.

  • Purification: Filter the solid 2-methyl-4H-3,1-benzoxazin-4-one. Recrystallize from absolute ethanol.

Phase B: Ring Opening and Closure (Quinazolinone Formation)
  • Condensation: Dissolve 0.01 mol of the Benzoxazinone (from Phase A) in 30 mL of Ethanol (or Glacial Acetic Acid for unreactive amines).

  • Addition: Add 0.01 mol of Benzhydrylamine (diphenylmethanamine).

  • Reflux: Heat under reflux for 4–6 hours.

    • Mechanism:[4] The amine attacks the lactone ring, opening it to form an amide intermediate, which then dehydrates to close the quinazolinone ring.

  • Work-up: Concentrate the solvent to 1/3 volume. Pour into crushed ice.

  • Crystallization: Filter the precipitate. Wash with 10% NaHCO3 (to remove unreacted acid) and water. Recrystallize from Ethanol/DMF mixture.

Synthesis_Flow Start Anthranilic Acid Reagent1 + Acetic Anhydride (Reflux 2h) Start->Reagent1 Inter 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate) Reagent1->Inter Reagent2 + Benzhydrylamine (Reflux 4-6h, EtOH) Inter->Reagent2 Product 3-Benzhydryl-2-methyl-4(3H)-quinazolinone Reagent2->Product

Figure 2: Step-wise synthetic pathway via the benzoxazinone intermediate.

Biological Evaluation Protocols

A. Antimicrobial Screening (MIC Determination)

Given the hydrophobic nature of the benzhydryl group, these compounds often disrupt bacterial cell membranes or inhibit DNA gyrase.

  • Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

  • Inoculum: Prepare standard bacterial suspensions (

    
     CFU/mL) of S. aureus, E. coli, and P. aeruginosa.
    
  • Method: Use the Broth Microdilution Method in 96-well plates.

  • Execution:

    • Add 100 µL of Mueller-Hinton broth to all wells.

    • Perform serial two-fold dilutions of the test compound.

    • Add 10 µL of bacterial inoculum.

    • Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

B. Anticonvulsant Screening (In Vivo Proxy)

Note: Requires IACUC approval. The 3-benzhydryl derivatives are structural analogs of methaqualone-type sedatives/anticonvulsants.

  • Maximal Electroshock Seizure (MES) Test: Measures protection against generalized tonic-clonic seizures (Sodium channel blockage).

  • scPTZ (Subcutaneous Pentylenetetrazole) Test: Measures protection against myoclonic seizures (GABAergic threshold).

Data Reporting Template:

Compound ID R2 Substituent MIC (S. aureus) µg/mL LogP (Calc) Yield (%)
3a Methyl 12.5 3.4 82
3b Phenyl 6.25 4.1 78

| 3c | Chloromethyl | 3.12 | 3.8 | 75 |

Computational Docking (In Silico Validation)

Before synthesis, validate the "fit" of the benzhydryl group.

  • Target Selection:

    • GABA_A Receptor: (PDB ID: 4COF) - Target the benzodiazepine binding site.

    • EGFR Kinase: (PDB ID: 1M17) - Target the ATP binding pocket.

  • Ligand Prep: Energy minimize the 3-benzhydryl conformer. Note the "butterfly" angle of the two phenyl rings.

  • Grid Generation: Center the grid box on the co-crystallized ligand.

  • Analysis: Look for

    
     T-shaped interactions between the benzhydryl phenyls and aromatic residues (e.g., Phe, Tyr, Trp) in the active site.
    

References

  • Al-Omary, F. A. M., et al. (2019). "Synthesis and biological evaluation of some new 3-substituted-4(3H)-quinazolinone derivatives." Journal of Chemistry.

  • Mhaske, S. B., & Argade, N. P. (2006).[5] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron.

  • Kashaw, S. K., et al. (2009).[5] "Synthesis, anticonvulsant and CNS depressant activity of some new bioactive 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea." European Journal of Medicinal Chemistry.

  • El-Azab, A. S., et al. (2010). "Design, synthesis and biological evaluation of novel quinazolinone derivatives as potential antitumor agents." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "Methaqualone (Structural Analog)." National Library of Medicine.

Sources

Troubleshooting & Optimization

Troubleshooting common issues in 3-benzhydryl-4(3H)-quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-benzhydryl-4(3H)-quinazolinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related quinazolinone scaffolds. Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound from anthranilic acid and N-benzhydrylformamide is resulting in a very low yield. What are the likely causes and how can I optimize the reaction?

A1: Low yields in this classic Niementowski-type reaction are a frequent issue and can often be attributed to several factors.[1] A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction: The initial condensation and subsequent cyclization may not have reached completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, consider extending the duration. A moderate increase in temperature might also be beneficial, but proceed with caution to avoid degradation.[2]

  • Suboptimal Reaction Temperature: The thermal conditions are critical. Too low a temperature will result in an incomplete reaction, while excessive heat can lead to decomposition of starting materials and the desired product.

    • Solution: The optimal temperature for this type of condensation is typically in the range of 130-160°C.[3] Employing a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether can help maintain a stable and controlled reaction temperature.

  • Presence of Water: Trace amounts of water can interfere with the reaction intermediates.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent the introduction of atmospheric moisture.[1]

  • Side Reactions: The formation of unwanted byproducts is a common culprit for low yields.

    • Solution: Adjusting the stoichiometry of your reactants can sometimes minimize side reactions. A slight excess of the formamide derivative is often used to drive the reaction towards the product.[3]

Optimization Strategy Table:

ParameterStandard ConditionOptimization StrategyExpected Outcome
Temperature 140°CGradually increase in 10°C increments to a maximum of 160°C.Increased reaction rate and conversion.
Reaction Time 4 hoursExtend to 6-8 hours, monitoring by TLC every hour after the initial 4 hours.Drive the reaction to completion.
Atmosphere AmbientConduct under a nitrogen or argon atmosphere.Minimize oxidation and moisture-related side reactions.
Solvent Toluene or DioxaneConsider a higher boiling point solvent like DMF or DMSO if solubility is an issue.Improved solubility and reaction kinetics.[1][2]
Q2: I'm observing a significant amount of an insoluble, high-melting point byproduct in my crude product. What could this be and how can I prevent its formation?

A2: This is a classic problem often encountered in quinazolinone synthesis. The likely culprit is the formation of a diamide byproduct due to the ring-opening of the benzoxazinone intermediate.[4]

Plausible Mechanism of Side Reaction:

If the synthesis proceeds through a 2-substituted-3,1-benzoxazin-4-one intermediate, this species is susceptible to nucleophilic attack.[5][6] If trace amounts of water or other nucleophiles are present, or if the reaction conditions are not optimized for cyclization, the benzoxazinone ring can open, leading to the formation of an N-acyl-2-aminobenzamide derivative. This can then react further to form insoluble diamides.[4]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Preventative Measures cluster_3 Outcome insoluble_byproduct Insoluble, High-Melting Point Byproduct Observed ring_opening Ring-Opening of Benzoxazinone Intermediate insoluble_byproduct->ring_opening Likely Cause anhydrous Ensure Anhydrous Conditions ring_opening->anhydrous Solution temp_control Strict Temperature Control ring_opening->temp_control Solution one_pot Consider One-Pot Synthesis ring_opening->one_pot Alternative product Increased Yield of Desired Quinazolinone anhydrous->product temp_control->product one_pot->product

Caption: Troubleshooting workflow for insoluble byproduct formation.

Preventative Measures:

  • Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water is paramount.

  • Temperature Control: Overheating can promote side reactions. Maintain the temperature within the optimal range.

  • One-Pot Synthesis: Consider a one-pot reaction where the intermediate is not isolated, which can sometimes minimize the chances of side reactions. Several modern methods utilize this approach.[5]

Q3: My TLC plate shows multiple spots, and purification by column chromatography is proving difficult. What are the likely impurities and what purification strategies can I employ?

A3: A complex impurity profile is a common challenge. Identifying the nature of these impurities is the first step towards effective purification.

Common Impurities:

  • Unreacted Starting Materials: Spots corresponding to anthranilic acid and your benzhydryl source.

  • Incompletely Cyclized Intermediate: An open-chain intermediate, such as N-formylanthranilic acid, may be present if the cyclization is not complete.[3]

  • Benzoxazinone Intermediate: If the reaction proceeds via a benzoxazinone, incomplete conversion will leave this as an impurity.[2]

  • Oxidation Products: The quinazolinone ring can be susceptible to oxidation, especially at the C4 position, which can lead to the formation of a quinazolinone byproduct if not already the target.[1]

Purification Strategies:

  • Acid-Base Extraction: Unreacted anthranilic acid can be removed by washing the crude product in an organic solvent with a dilute aqueous basic solution (e.g., sodium bicarbonate). The anthranilic acid will form a water-soluble salt and move to the aqueous layer.[3]

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A common choice for quinazolinones is ethanol or methanol.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is a viable option.[2][7]

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is a good starting point.

    • TLC Analysis: Before running the column, carefully select your solvent system based on TLC analysis to ensure good separation between your product and the impurities.

Q4: Are there alternative, more modern synthetic routes to this compound that might avoid some of these common issues?

A4: Yes, the field of synthetic organic chemistry is constantly evolving, and several modern methods for quinazolinone synthesis have been developed to overcome the limitations of classical approaches.[8][9]

Modern Synthetic Approaches:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.[1]

  • Catalytic Methods: Various metal and acid catalysts have been employed to facilitate the synthesis under milder conditions. For example, Lewis acids can be used to promote the cyclization step.[10]

  • Multi-Component Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to form the desired product. MCRs are highly efficient and can simplify the synthetic process.[8][11]

  • Solvent-Free and Green Chemistry Approaches: To address environmental concerns, methods using solvent-free conditions or greener solvents like water or ionic liquids have been developed.[8][10]

Illustrative Reaction Scheme (General Modern Approach):

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product A Anthranilic Acid Derivative D Catalyst (e.g., Lewis Acid) Microwave Irradiation Green Solvent A->D B Amine/Amide Source B->D C Carbon Source (e.g., Orthoformate) C->D E 3-Substituted-4(3H)-quinazolinone D->E One-Pot Synthesis

Caption: Generalized modern one-pot synthesis of 4(3H)-quinazolinones.

These modern approaches often offer advantages in terms of yield, purity, and environmental impact. It is recommended to consult recent literature for specific protocols tailored to the 3-benzhydryl substituent.

Experimental Protocols

Protocol 1: Classical Synthesis of 4(3H)-Quinazolinone (Model Reaction)

This protocol is a general representation of the Niementowski reaction and should be adapted for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (1 equivalent) and formamide (5 equivalents).[3]

  • Heating: Heat the reaction mixture to 130-160°C in an oil bath.[3]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the mixture into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water. Further purification can be achieved by recrystallization from methanol or ethanol.[3]

Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone (Model Reaction)

  • Reaction Mixture: In a microwave-safe vessel, combine anthranilic acid (1 equivalent) and formamide (5 equivalents).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set power (e.g., 270 W) for a short duration (e.g., 5 minutes).[3]

  • Cooling and Re-irradiation: Allow the mixture to cool, then irradiate for another 5 minutes.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as in the classical method.

References

  • ResearchGate. (2024). A proposed mechanism for synthesis of 3-substituted quinazolin-4(3H)-ones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted-4(3H)-quinazolinones 22. Retrieved from [Link]

  • Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Recent advances in 4(3H)-quinazolinone syntheses. Retrieved from [Link]

  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][12]oxazin-4-one and Quinazolin-4(3H)-one. Retrieved from [Link]

Sources

Purification of crude 3-benzhydryl-4(3H)-quinazolinone by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The purification of 3-benzhydryl-4(3H)-quinazolinone presents unique challenges due to the significant lipophilicity introduced by the benzhydryl (diphenylmethyl) group at the N3 position. Unlike simple quinazolinones, this derivative exhibits low solubility in aqueous media and high solubility in non-polar organics, making standard "water-wash" purification insufficient.

This guide provides a validated recrystallization workflow designed to remove common impurities: unreacted benzhydrylamine, benzoxazinone intermediates, and the kinetic O-alkylated regioisomer (4-(benzhydryloxy)quinazoline).

Module 1: Solvent System Selection

The choice of solvent is dictated by the "Solubility Differential" principle: high solubility at reflux (


) and low solubility at ambient temperature (

).
Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol (Abs.) Primary⭐⭐⭐⭐⭐ (Best)Gold Standard. Dissolves the hydrophobic benzhydryl core at reflux (

C) but forces precipitation upon cooling. Best balance for removing polar impurities (unreacted salts).
Glacial Acetic Acid Alternative⭐⭐⭐⭐Excellent for highly crystalline quinazolinones. Effective if the product is too insoluble in ethanol. Warning: Requires thorough drying to remove acid traces.
DMF / Water (9:1) Rescue⭐⭐Use only if the product fails to dissolve in boiling ethanol. Requires heating to

C. Disadvantage: High boiling point makes solvent removal difficult.
Ethyl Acetate / Hexane Polishing⭐⭐⭐Good for removing non-polar "tar" impurities. If the product oils out in ethanol, a 1:3 EtOAc:Hexane mix can sometimes induce crystallization.

Module 2: The Purification Protocol (SOP)

Workflow Diagram

The following logic flow illustrates the critical decision points during the purification process.

RecrystallizationWorkflow Start Crude this compound SolventAdd Add Solvent (Ethanol) Ratio: 10 mL per gram Start->SolventAdd Reflux Heat to Reflux (80°C) Stir vigorously SolventAdd->Reflux CheckDissolve Did solid dissolve? Reflux->CheckDissolve AddMoreSolvent Add Solvent (+2 mL/g) CheckDissolve->AddMoreSolvent No HotFilter Hot Filtration (Remove mechanical impurities) CheckDissolve->HotFilter Yes AddMoreSolvent->Reflux Cooling Controlled Cooling (RT -> 4°C -> -20°C) HotFilter->Cooling Collect Filtration & Wash (Cold Ethanol) Cooling->Collect Dry Vacuum Dry (50°C, 6 hours) Collect->Dry

Caption: Figure 1. Standard Operating Procedure (SOP) for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (10 mL/g) .

  • Reflux: Heat the mixture to reflux (

    
    C) with magnetic stirring.
    
    • Checkpoint: If the solid does not dissolve after 10 minutes of reflux, add more ethanol in 2 mL/g increments. If it remains insoluble after 20 mL/g, switch to Glacial Acetic Acid .

  • Hot Filtration (Critical): While the solution is boiling, filter it through a pre-warmed funnel (fluted filter paper) to remove dust or insoluble inorganic salts.

  • Crystallization: Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Optimization: Once at room temperature, place the flask in an ice bath (

      
      C) for 1 hour to maximize yield.
      
  • Collection: Filter the crystals using a Buchner funnel.

  • Washing: Wash the filter cake with ice-cold ethanol (2 x 5 mL/g). This displaces the "mother liquor" containing the impurities.

  • Drying: Dry under vacuum at

    
    C.
    

Module 3: Troubleshooting Center

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptom: As the solution cools, liquid droplets form at the bottom of the flask instead of solid crystals. Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated (supersaturated). Corrective Action:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add more solvent (dilute by 20%).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to provide nucleation sites.

  • Slower Cooling: Wrap the flask in a towel to slow the heat loss.

Issue 2: Contamination with O-Alkyl Isomer

Context: During synthesis (especially if using alkyl halides), the quinazolinone can react at the Oxygen (kinetic product) or Nitrogen (thermodynamic product). Detection: TLC shows two spots close together. NMR shows a shift in the benzhydryl proton.[1][2] Solution:

  • Recrystallization Selectivity: The N-alkyl isomer (3-benzhydryl) is typically more crystalline and thermodynamically stable. Multiple recrystallizations from Ethanol usually enrich the N-isomer, leaving the O-isomer in the mother liquor.

  • Hydrolysis: If the O-isomer persists, reflux the crude in dilute aqueous HCl for 30 minutes. The O-alkyl bond is an imidate ester and is acid-labile (hydrolyzes back to starting material), while the N-alkyl bond is stable.

Issue 3: Persistent Yellow/Brown Color

Cause: Oxidation byproducts or conjugated polymeric impurities. Corrective Action:

  • Perform the Hot Filtration step (Step 3 above) using Activated Charcoal . Add 5% w/w charcoal to the boiling solution, stir for 5 minutes, and filter through Celite.

Module 4: Frequently Asked Questions (FAQ)

Q: My yield is only 40%. Where did the rest go? A: It is likely in the "mother liquor" (the filtrate).

  • Fix: Concentrate the filtrate using a rotary evaporator to half its volume and cool again to obtain a "second crop" of crystals. Note that the second crop is usually less pure than the first.

Q: Can I use DMSO? A: Avoid DMSO for recrystallization if possible. While it dissolves the compound well, its high boiling point (


C) makes it incredibly difficult to remove from the crystals without prolonged high-vacuum heating, which can degrade the product.

Q: How do I confirm I have the N-isomer and not the O-isomer? A: Check the Carbon-13 NMR.

  • Carbonyl (C=O): The N-alkyl isomer (quinazolinone) will have a carbonyl peak around 160-162 ppm .

  • Ether (C-O): The O-alkyl isomer (quinazoline ether) lacks the carbonyl and will show a shift in the C4 carbon signal.

References

  • Synthesis of 2,3-disubstituted-4(3H)quinazolinone derivatives. PubMed Central (NIH). Describes the standard anthranilic acid to benzoxazinone route and ethanol purification. [Link]

  • N- and/or O-Alkylation of Quinazolinone Derivatives. Juniper Publishers. Discusses the thermodynamic vs. kinetic control in alkylation and separation of isomers. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives. PubMed Central (NIH). Validates ethanol recrystallization for lipophilic quinazolinone analogs. [Link]

Sources

Column chromatography techniques for purifying 3-benzhydryl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-benzhydryl-4(3H)-quinazolinone

Introduction: The Purification Challenge

Purifying This compound presents a specific set of chromatographic challenges derived from its hybrid structure. You are dealing with a molecule that possesses a polar, basic quinazolinone core fused with a bulky, lipophilic benzhydryl (diphenylmethyl) group.[1]

The primary failure modes in purifying this compound are:

  • Regioisomer Co-elution: Distinguishing the target N3-alkylated product from the thermodynamic or kinetic O-alkylated byproduct (4-(benzhydryloxy)quinazoline).

  • Solubility Mismatches: The benzhydryl group reduces solubility in polar mobile phases, while the quinazolinone core resists dissolution in non-polar loading solvents.

  • Peak Tailing: Interaction between the basic N1 nitrogen and acidic silanols on the stationary phase.[1]

This guide moves beyond standard protocols to address these specific chemical behaviors.

Module 1: Method Development & Setup

Stationary Phase Selection
  • Standard: Silica Gel 60 (230–400 mesh).[1]

  • High-Purity: For difficult N- vs. O-isomer separations, use spherical silica (20–40 µm) to increase theoretical plate count.[1]

  • Alternative: If normal phase fails due to extreme tailing, switch to C18 Reverse Phase (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid), though this is rarely needed if the normal phase is buffered correctly.

Mobile Phase Optimization (TLC)

Do not rely on a single solvent system.[1] The benzhydryl group significantly increases retention in pure non-polar solvents compared to the parent quinazolinone.[1]

Solvent System (v/v)RoleExpected Rf (Target)Notes
Hexane:EtOAc (4:1) Screening0.2 – 0.3Good starting point.[1] If Rf < 0.15, increase polarity.
Hexane:EtOAc (2:1) Elution0.4 – 0.6likely elution strength for the main peak.[1]
DCM:MeOH (98:2) Alternative0.3 – 0.5Use if Hex/EtOAc provides poor selectivity for the O-isomer.
Additive Modifier N/A CRITICAL: Add 1% Triethylamine (TEA) to suppress N1-silanol interactions.[1]
Sample Loading (The "Dry Load" Protocol)

Direct liquid loading is discouraged for benzhydryl derivatives due to the risk of precipitation on the column head.[1]

  • Dissolve crude mixture in minimal Dichloromethane (DCM) or THF.[1]

  • Add Silica Gel (ratio 1:2 sample to silica by weight).[1]

  • Rotary evaporate to dryness until a free-flowing powder remains.

  • Load the powder on top of the packed column.[1]

Module 2: The Separation Logic (N- vs. O-Alkylation)

In the synthesis of 3-substituted quinazolinones, the O-alkylated impurity (imidate ether) is a common byproduct.

  • Elution Order (Normal Phase):

    • Impurity A (Benzhydryl halide): Non-polar, elutes near solvent front.[1]

    • Impurity B (O-Isomer): 4-(benzhydryloxy)quinazoline.[1] Usually less polar than the N-isomer due to the lack of the amide carbonyl dipole. Elutes before the target.

    • Target (N-Isomer): this compound.[1]

    • Impurity C (Starting Material): Quinazolin-4(3H)-one.[1][2][3][4] Very polar, often stays at the baseline or requires MeOH to elute.

Technical Insight: The benzhydryl group is sterically bulky.[1] While it adds lipophilicity to both isomers, the N-isomer retains the highly polarized amide functionality (


), making it interact more strongly with silica than the O-isomer ether linkage.

Module 3: Visual Workflows

Workflow 1: Purification Logic Flow

PurificationFlow Start Crude Reaction Mixture TLC TLC Screening (Hex:EtOAc 4:1) Start->TLC Decision Is Separation > 0.1 Rf? TLC->Decision Direct Standard Flash Hex:EtOAc Gradient Decision->Direct Yes Modify Add 1% TEA or Switch to DCM:MeOH Decision->Modify No (Overlap) Load Dry Loading (DCM + Silica) Direct->Load Modify->Load Run Run Column Load->Run Fractions Fraction Analysis (UV 254nm) Run->Fractions

Caption: Logic flow for selecting the correct mobile phase and loading strategy based on initial TLC screening.

Workflow 2: Troubleshooting Decision Tree

Troubleshooting Issue Observed Issue Tail Peak Tailing Issue->Tail Coelute Co-elution (N vs O) Issue->Coelute Front Fronting/Precipitation Issue->Front FixTail Add 1% Et3N (Blocks Silanols) Tail->FixTail FixCoelute Switch to DCM:MeOH (Change Selectivity) Coelute->FixCoelute FixFront Use Dry Loading (Solubility Issue) Front->FixFront

Caption: Troubleshooting common chromatographic defects specific to quinazolinone purification.

Troubleshooting & FAQs

Q1: My product streaks across the column (Tailing). How do I fix this? A: This is a classic signature of the basic N1 nitrogen interacting with acidic silanol groups on the silica.[1]

  • Immediate Fix: Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase.[1]

  • Mechanism: The amine additive preferentially binds to the silanol sites, "capping" them and allowing your quinazolinone to elute as a sharp band [1].

Q2: I see two spots very close together. Which one is my product? A: In 90% of alkylation cases using basic conditions:

  • Higher Rf (Top Spot): The O-alkylated impurity (4-alkoxyquinazoline).[1]

  • Lower Rf (Bottom Spot): The N-alkylated target (this compound).[1]

  • Verification: Isolate a small amount of the top spot.[1] Run an IR or NMR. The O-isomer lacks the strong amide Carbonyl stretch (

    
    ) seen in the N-isomer [2].
    

Q3: The sample precipitates when I add the Hexane:EtOAc mobile phase. A: 3-benzhydryl derivatives are hydrophobic but the core is rigid. They often crash out in high-hexane environments.[1]

  • Protocol: Do not liquid load. Use the Dry Load method described in Module 1.3. This ensures the sample is already adsorbed to silica and eliminates the solubility bottleneck at the column head [3].[1]

Q4: Can I crystallize it instead of running a column? A: Yes, and this is often superior for removing the O-isomer.

  • Solvent: Try recrystallization from hot Ethanol or a DCM/Hexane mixture.[1] The N-isomer is typically less soluble and thermodynamically more stable, often crystallizing out while the O-isomer remains in the mother liquor.

References

  • Anton, V. K., et al. (2020).[1] "N- and/or O-Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal, 10(2). [Link][1]

  • Abbas, S. Y. (2018).[1] "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties." IntechOpen. [Link][1][5]

Sources

Technical Support Center: Modifying Reaction Conditions to Improve 3-Benzhydryl-4(3H)-Quinazolinone Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist in optimizing the synthesis of 3-benzhydryl-4(3H)-quinazolinone, focusing on enhancing product purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address common challenges encountered during this synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?

A1: The most prevalent and direct synthesis involves the condensation of anthranilic acid with benzhydrylamine.[1][2] A common variation of this is the Niementowski synthesis, which involves the reaction of anthranilic acid with an appropriate amide.[1][3] Another widely used method involves a two-step process where anthranilic acid is first converted to a 2-substituted-3,1-benzoxazin-4-one intermediate, which is then reacted with benzhydrylamine to yield the desired product.[4][5]

Q2: My reaction yields are consistently low. What are the primary factors I should investigate?

A2: Low yields in quinazolinone synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider extending the reaction time or moderately increasing the temperature.[6]

  • Sub-optimal Reagents and Solvents: The purity of your starting materials, such as anthranilic acid and benzhydrylamine, is critical. It is advisable to use high-purity reagents or purify them if necessary. The choice of solvent also plays a significant role; polar aprotic solvents like DMF or DMSO are often effective.[6][7]

  • Catalyst Issues: If a catalyst is employed, its activity is crucial. For heterogeneous catalysts, ensure they are not deactivated. For acid-catalyzed reactions, verify the concentration and purity of the acid.[8]

Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities in the synthesis of this compound include:

  • Unreacted Starting Materials: Residual anthranilic acid or benzhydrylamine are common impurities.

  • Benzoxazinone Intermediate: If synthesizing from anthranilic acid, the formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate is a key step. Incomplete conversion to the quinazolinone will leave this intermediate as an impurity.[6]

  • Side-Reaction Products: Undesired side reactions can lead to various byproducts. Careful control of reaction temperature and stoichiometry can help minimize these.[6]

II. Troubleshooting Guide: Enhancing Purity

This section provides a detailed approach to troubleshooting and improving the purity of your this compound product.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Root Cause Analysis:

The persistence of starting materials in the final product typically points to an incomplete reaction. This can be due to insufficient reaction time, sub-optimal temperature, or poor solubility of the reactants.

Corrective and Preventive Actions (CAPA):

  • Reaction Time and Temperature Optimization:

    • Action: Systematically vary the reaction time and temperature. Set up small-scale parallel reactions to identify the optimal conditions.[8]

    • Rationale: Increasing the temperature generally accelerates the reaction rate, while extending the reaction time allows for greater conversion of reactants. However, excessively high temperatures can lead to degradation and the formation of byproducts.[8]

  • Solvent Selection:

    • Action: Choose a solvent in which both anthranilic acid and benzhydrylamine are readily soluble at the reaction temperature. Polar aprotic solvents like DMF and DMSO are often good choices.[6][7] For less polar substrates, toluene or dioxane might be more suitable.[8]

    • Rationale: Enhanced solubility ensures better mixing and more frequent molecular collisions, leading to a higher reaction rate and improved yield.[8]

Experimental Protocol: Optimizing Reaction Temperature

A detailed protocol for optimizing the reaction temperature is provided below:

  • Set up a series of identical small-scale reactions in parallel.

  • Assign a different reaction temperature to each setup (e.g., 80°C, 100°C, 120°C).

  • Monitor the progress of each reaction at regular intervals using TLC.

  • Analyze the product mixture from each reaction for purity and yield to determine the optimal temperature.

Issue 2: Formation of the Benzoxazinone Intermediate as a Major Impurity

Root Cause Analysis:

The accumulation of the 2-substituted-4H-3,1-benzoxazin-4-one intermediate suggests that the subsequent ring-opening and cyclization with benzhydrylamine is the rate-limiting step or is being hindered.

Corrective and Preventive Actions (CAPA):

  • Stoichiometry of Benzhydrylamine:

    • Action: Ensure a sufficient molar equivalent of benzhydrylamine is used. A slight excess may be beneficial to drive the reaction to completion.

    • Rationale: Le Chatelier's principle suggests that increasing the concentration of one of the reactants will shift the equilibrium towards the product side.

  • Catalyst Addition:

    • Action: Consider the use of a mild Lewis acid catalyst.

    • Rationale: A catalyst can facilitate the nucleophilic attack of the amine on the benzoxazinone ring, thereby accelerating the conversion to the desired quinazolinone.

Issue 3: Discoloration of the Final Product

Root Cause Analysis:

Product discoloration often indicates the presence of minor, highly colored impurities, which may arise from oxidation or other side reactions.

Corrective and Preventive Actions (CAPA):

  • Inert Atmosphere:

    • Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: This prevents oxidation of the quinazolinone ring or other sensitive functional groups, which can lead to the formation of colored byproducts.[8]

  • Purification Technique Refinement:

    • Action: Employ column chromatography for purification. A gradient elution system can be effective in separating the desired product from colored impurities.[9] Recrystallization from an appropriate solvent system can also be highly effective.

    • Rationale: These purification techniques are adept at separating compounds with different polarities, allowing for the isolation of the pure, colorless product.

III. Data and Workflow Visualizations

Table 1: Recommended Solvent Screening for Purity Optimization
SolventTypeBoiling Point (°C)Rationale for Use
DMF Polar Aprotic153Good for dissolving polar starting materials.[6][7]
DMSO Polar Aprotic189Similar to DMF, effective for polar reactants.[6][7]
Toluene Apolar111Suitable for less polar substrates.[8]
Dioxane Apolar101An alternative for less polar reactants.[8]
Diagram 1: Troubleshooting Workflow for Low Purity

G start Low Purity of this compound check_tlc Analyze TLC for Impurity Profile start->check_tlc unreacted_sm Unreacted Starting Materials Present? check_tlc->unreacted_sm benzoxazinone Benzoxazinone Intermediate Present? unreacted_sm->benzoxazinone No optimize_conditions Optimize Reaction Time/Temp Select Appropriate Solvent unreacted_sm->optimize_conditions Yes other_impurities Other Impurities/Discoloration? benzoxazinone->other_impurities No adjust_stoichiometry Adjust Benzhydrylamine Stoichiometry Consider Catalyst benzoxazinone->adjust_stoichiometry Yes refine_purification Use Inert Atmosphere Refine Purification (Column/Recrystallization) other_impurities->refine_purification Yes end_node Improved Purity other_impurities->end_node No optimize_conditions->end_node adjust_stoichiometry->end_node refine_purification->end_node

Caption: Troubleshooting workflow for low product purity.

Diagram 2: General Synthetic Pathway and Key Checkpoints

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification Anthranilic_Acid Anthranilic Acid Condensation Condensation Reaction Anthranilic_Acid->Condensation Benzhydrylamine Benzhydrylamine Benzhydrylamine->Condensation Crude_Product Crude this compound Condensation->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product cp1 Checkpoint 1: Purity of Starting Materials cp1->Anthranilic_Acid cp2 Checkpoint 2: Reaction Monitoring (TLC) cp2->Condensation cp3 Checkpoint 3: Purity Analysis of Crude Product cp3->Crude_Product

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Aryl Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-aryl quinazolinone derivatives, offering insights for researchers, scientists, and professionals in drug development. We will explore how structural modifications to this versatile core influence its biological activities, supported by experimental data and detailed protocols.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[1] Their derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[1][3][4][5] The biological activity is profoundly influenced by the nature and position of substituents on both the quinazolinone ring system and the appended aryl group at the N-3 position.[1][6]

Decoding the Structure-Activity Relationship: A Positional Analysis

SAR studies have revealed that modifications at positions 2, 3, 6, 7, and 8 of the quinazolinone ring, as well as on the 3-aryl substituent, are critical for modulating biological activity.[1][7]

The Significance of the N-3 Aryl Substituent

The presence of an aryl group at the N-3 position is a defining feature of this class of compounds and is crucial for many of their biological activities. The electronic and steric properties of this aryl ring and its substituents play a pivotal role.

  • Anticancer Activity: Aryl rings with electron-withdrawing groups, such as halogens or nitro groups, often enhance anticancer activity.[7] For instance, the substitution of a 4-fluorophenyl group at the N-3 position has been associated with potent antitumor effects.[3]

  • Antimicrobial Activity: The nature of the N-3 aryl group also dictates the antimicrobial spectrum. The introduction of different heterocyclic moieties at this position has been shown to augment activity.[1]

  • Anticonvulsant Activity: The presence of a 2-aminophenyl group at the N-3 position has been found to increase anticonvulsant activity.[1]

The Role of Substituents at the C-2 Position

The C-2 position offers a valuable site for modification to fine-tune the biological profile.

  • Anticancer Activity: Substitution at the C-2 position with alkyl or heteroaryl groups can significantly enhance the inhibition of microtubule polymerization, a key mechanism in cancer chemotherapy.[7] For example, 2-thioxoquinazolin-4-ones have shown considerable anticancer activity.[1]

  • Antimicrobial and Antifungal Activity: The introduction of various substituted groups at the C-2 position has been a successful strategy in developing potent antimicrobial and antifungal agents.[4][8]

  • Tyrosinase Inhibition: The substituents at the C-2 position of the quinazoline ring have a significant impact on their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis.[9]

Influence of Substituents on the Benzene Ring (Positions 6, 7, and 8)

Modifications on the fused benzene ring are critical for modulating the physicochemical properties and target interactions of 3-aryl quinazolinones.

  • Anticancer Activity: Polar groups at the 6- or 8-position can increase water solubility and bioavailability while maintaining potent inhibitory activity.[7]

  • Anticonvulsant Activity: The presence of a chlorine atom at the 7-position on the quinazolinone system has been shown to favor anticonvulsant activity.[1]

Comparative Biological Activity Data

The following table summarizes the in vitro biological activities of representative 3-aryl quinazolinone derivatives, highlighting the impact of different substitution patterns.

Compound IDR1 (Position 2)R2 (Position 6)R3 (N-3 Aryl Group)Biological ActivityIC50/MICReference
1 -CH3-H4-FluorophenylAnticancer (HeLa cells)5.2 µM[3]
2 -Thioxo-H4-ChlorophenylAnticancer (MCF-7)8.1 µM[1]
3 -H-Br4-HydroxyphenylAntimicrobial (S. aureus)12.5 µg/mL[10]
4 -CH3-Cl2-AminophenylAnticonvulsant15 mg/kg[1]
5 -H-H4-HydroxyphenylERβ Binding Affinity179 nM[11]
6 -H-H4-Hydroxyphenyl (Thione at C4)ERβ Binding Affinity47 nM[11]

Experimental Protocols

General Synthesis of 3-Aryl-4(3H)-quinazolinones

A common and efficient method for the synthesis of 3-aryl-4(3H)-quinazolinones involves the reaction of anthranilic acid with triethyl orthoformate in the presence of a catalytic amount of concentrated sulfuric acid.[12]

Step-by-Step Protocol:

  • To a stirred solution of triethyl orthoformate (10 mmol) and a catalytic amount of concentrated H2SO4 (2 drops) in DMF (5 mL), add the appropriately substituted anthranilic acid (6.67 mmol).

  • Heat the mixture carefully. Low-boiling-point substances will form and should be removed by distillation.

  • Once the temperature reaches 154 °C, continue stirring the reaction mixture at 154–156 °C for an additional hour.

  • Cool the mixture to room temperature and pour it into ice water (20 mL) with stirring.

  • The precipitated solid is collected by filtration, washed with water, and purified by recrystallization to afford the desired 3-aryl-4(3H)-quinazolinone.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Anthranilic_Acid Substituted Anthranilic Acid Heating Heating to 154-156 °C Anthranilic_Acid->Heating Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate->Heating Catalyst Conc. H2SO4 Catalyst->Heating Solvent DMF Solvent->Heating Stirring Stirring for 1h Heating->Stirring Quenching Pour into Ice Water Stirring->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 3-Aryl-4(3H)-quinazolinone Recrystallization->Product

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized quinazolinone derivatives and a vehicle control. Incubate for another 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Treatment 3. Treat with Quinazolinone Derivatives Incubation1->Treatment Incubation2 4. Incubate for 48-72h Treatment->Incubation2 MTT_Addition 5. Add MTT Solution Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Solubilization 7. Add DMSO to Dissolve Formazan Incubation3->Solubilization Absorbance_Reading 8. Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis

Key Structure-Activity Relationship Insights

The following diagram summarizes the key SAR findings for 3-aryl quinazolinones, indicating how different substituents at various positions influence their biological activities.

SAR_Summary Quinazolinone_Core Quinazolinone Core |  N |  C2 |  N3 |  C4=O |  C6 |  C7 |  C8 C2_Subs C2_Subs Quinazolinone_Core:f2->C2_Subs N3_Aryl_Subs N3_Aryl_Subs Quinazolinone_Core:f3->N3_Aryl_Subs Benzene_Ring_Subs Benzene_Ring_Subs Quinazolinone_Core->Benzene_Ring_Subs

Conclusion

The 3-aryl quinazolinone scaffold represents a highly versatile platform for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of potent and selective drug candidates. This guide has highlighted the critical influence of substituents at the C-2, N-3, and various positions on the benzene ring in dictating the biological activity profile of these compounds. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of new 3-aryl quinazolinone derivatives in the ongoing quest for more effective and safer medicines.

References

  • Synthesis and characterization of 3-arylquinazolinone and 3-arylquinazolinethione derivatives as selective estrogen receptor beta modulators - PubMed. (2006, April 20). Retrieved from [Link]

  • Xu, L., Jiang, Y., & Ma, D. (2012). Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. Organic Letters, 14(4), 1150–1153. Retrieved from [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., El-Azab, A. S., & Abdel-Aziz, A. A.-M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Retrieved from [Link]

  • Wang, J., Liu, Q., & Han, B. (2008). Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Synthetic Communications, 38(17), 2931–2939. Retrieved from [Link]

  • Chen, X., Zhou, Y., & Zhang, Y. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 654. Retrieved from [Link]

  • Enantioselective synthesis of 3-aryl quinazolinones catalyzed by CPA. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of axially chiral 3-aryl quinazolinones via a... - ResearchGate. (n.d.). Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.). Retrieved from [Link]

  • Hassanzadeh, F., Khodarahmi, G., & Rostami, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 9(5), 321–338. Retrieved from [Link]

  • Wani, Z. A., Guru, S. K., Rizvi, M. A., Sharma, J. P., & Kumar, A. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 48(5), 185. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, B. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 27(17), 5585. Retrieved from [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H) - PMC. (n.d.). Retrieved from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). Retrieved from [Link]

  • Deshmukh, M. B., Patil, S., Patil, S. S., & Jadhav, S. D. (2010). Synthesis and Antimicrobial Screening of Pyrazolo-3-Aryl Quinazolin-4(3H)ones. Journal of the Korean Chemical Society, 54(4), 440–444. Retrieved from [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). Retrieved from [Link]

  • Patel, P. R., & Shah, D. P. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. Asian Pacific Journal of Health Sciences, 8(2), 59–64. Retrieved from [Link]

  • Khairnar, N. S., et al. (2016). 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. Indo American Journal of Pharmaceutical Research, 6(10), 6835-6845. Retrieved from [Link]

  • Li, J., Wang, Y., & Chen, J. (2006). Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives. Molecules, 11(5), 382–388. Retrieved from [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (2024, May 13). Retrieved from [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). Retrieved from [Link]

  • Rashmi T, M Gnana Ruba Priya, V Murugan. (2019). Quinazolinone - A Biologically Active Scaffold. Research Journal of Pharmacy and Technology, 12(9), 4567-4572. Retrieved from [Link]

  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Some quinazolinone derivatives as anticancer agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors - MDPI. (2023, August 14). Retrieved from [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. (2016, April 18). Retrieved from [Link]

  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives - ResearchGate. (2016, June 7). Retrieved from [Link]

  • Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives - Taylor & Francis. (2022, February 18). Retrieved from [Link]

  • (PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016, April 18). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.